Cas no 62472-39-3 (Adamantane-1,3-dicarboxamide)

Adamantane-1,3-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- Adamantane-1,3-dicarboxamide
- tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide
- 1,3-ADAMANTANEDICARBOXAMIDE
- Tricyclo[3.3.1.1(3,7)]decane-1,3-dicarboxamide
- SR-01000199086
- SCHEMBL1074056
- C16104
- 62472-39-3
- DB-003022
- SR-01000199086-1
- CBMicro_047720
- Z56987674
- Oprea1_313073
- CS-0306498
- AKOS001061759
- BIM-0047970.P001
- DTXSID80352251
-
- インチ: InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16)
- InChIKey: FVMNWHMVTYBYGW-UHFFFAOYSA-N
- SMILES: NC(C12CC3CC(CC(C1)C3)(C2)C(N)=O)=O
計算された属性
- 精确分子量: 222.13694
- 同位素质量: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.2Ų
- XLogP3: -0.2
じっけんとくせい
- 密度みつど: 1.340±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 255 ºC (cyclohexane )
- Solubility: 微溶性(1 g/l)(25ºC)、
- PSA: 86.18
Adamantane-1,3-dicarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133580-1g |
adamantane-1,3-dicarboxamide |
62472-39-3 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377168-1g |
Adamantane-1,3-dicarboxamide |
62472-39-3 | 95+% | 1g |
¥2489.00 | 2024-05-06 | |
Alichem | A449039510-1g |
Adamantane-1,3-dicarboxamide |
62472-39-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM133580-1g |
adamantane-1,3-dicarboxamide |
62472-39-3 | 95% | 1g |
$262 | 2021-08-05 |
Adamantane-1,3-dicarboxamide 関連文献
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Carleton G. Collins,Andrew T. Johnson,Richard D. Connell,Ruth A. Nelson,Ivan Murgu,Allen G. Oliver,Bradley D. Smith New J. Chem. 2014 38 3992
Adamantane-1,3-dicarboxamideに関する追加情報
Introduction to Adamantane-1,3-dicarboxamide (CAS No. 62472-39-3)
Adamantane-1,3-dicarboxamide, a compound with the chemical formula C10H9NO2, is a derivative of adamantane that has garnered significant attention in the field of medicinal chemistry and pharmacology. The Adamantane-1,3-dicarboxamide structure is characterized by a diamond-like lattice of carbon atoms, which contributes to its unique physicochemical properties and makes it a valuable scaffold for the development of novel therapeutic agents. This introduction provides an in-depth exploration of the compound, its applications, and the latest research findings that highlight its potential in various biomedical contexts.
The CAS No. 62472-39-3 identifier is a crucial reference for researchers and chemists working with this compound, ensuring precise identification and differentiation from other structurally similar molecules. The adamantane core, known for its stability and lipophilicity, serves as an excellent platform for drug design. In particular, the introduction of carboxamide functional groups at the 1 and 3 positions enhances the compound's solubility and reactivity, making it more amenable to further chemical modifications.
In recent years, Adamantane-1,3-dicarboxamide has been studied for its potential applications in the treatment of neurological disorders. The rigid structure of adamantane mimics the natural environment of certain neurotransmitter receptors, allowing for high-affinity binding. Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective properties, making them promising candidates for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of Adamantane-1,3-dicarboxamide to interact with biological targets in a manner that is both specific and stable has opened new avenues for research in this area.
Additionally, the Adamantane-1,3-dicarboxamide scaffold has been explored in the development of antimicrobial agents. The unique spatial arrangement of atoms in the adamantane core disrupts bacterial cell membranes, leading to increased permeability and cell death. Recent research has demonstrated that certain derivatives of this compound exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This finding is particularly significant in light of the growing concern over antibiotic resistance, where novel therapeutic strategies are urgently needed.
The synthesis of Adamantane-1,3-dicarboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include carboxylation of adamantane precursors followed by amidation. Advances in synthetic methodologies have enabled researchers to introduce various functional groups at specific positions on the adamantane core, further expanding the library of possible derivatives. These modifications can fine-tune the pharmacological properties of the compound, making it more effective against specific targets.
The pharmacokinetic profile of Adamantane-1,3-dicarboxamide is another area of active investigation. Studies have shown that this compound exhibits good oral bioavailability and distributes widely throughout various tissues upon administration. This property makes it suitable for systemic therapies where rapid and extensive tissue penetration is desired. Furthermore, the stability of the adamantane core under physiological conditions ensures that the compound remains active within biological systems for extended periods.
In conclusion, Adamantane-1,3-dicarboxamide (CAS No. 62472-39-3) represents a versatile and promising scaffold for pharmaceutical development. Its unique structural features offer advantages in terms of stability, lipophilicity, and solubility, making it an attractive candidate for a wide range of therapeutic applications. Ongoing research continues to uncover new potential uses for this compound in medicine and biotechnology. As our understanding of its mechanisms of action evolves, so too will its role in addressing some of the most pressing challenges in healthcare today.
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